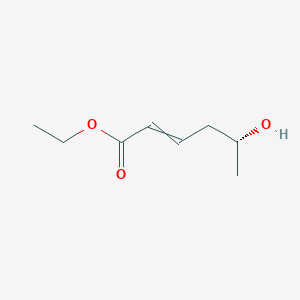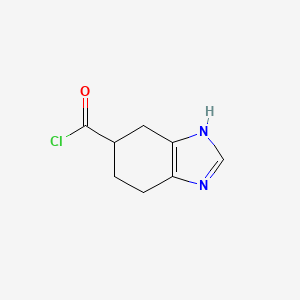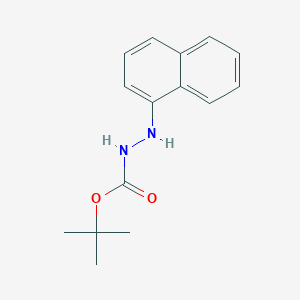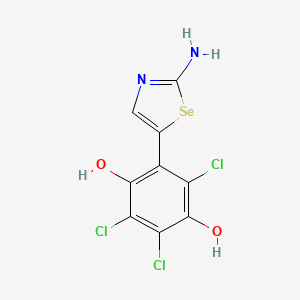![molecular formula C14H22O6 B14273897 6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) CAS No. 138764-75-7](/img/structure/B14273897.png)
6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) is an organic compound characterized by the presence of two hexane-2,4-dione groups connected via an ethane-1,2-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) typically involves the reaction of hexane-2,4-dione with ethane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hexane-2,4-dioic acid derivatives.
Reduction: Formation of hexane-2,4-diol derivatives.
Substitution: Formation of substituted hexane-2,4-dione derivatives.
Scientific Research Applications
6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter biochemical pathways. The presence of diketone groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione): Characterized by the presence of two hexane-2,4-dione groups connected via an ethane-1,2-diylbis(oxy) linkage.
6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione): Similar structure but with variations in the substituents on the hexane-2,4-dione groups.
Uniqueness
The uniqueness of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the ethane-1,2-diylbis(oxy) linkage provides flexibility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
138764-75-7 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
6-[2-(3,5-dioxohexoxy)ethoxy]hexane-2,4-dione |
InChI |
InChI=1S/C14H22O6/c1-11(15)9-13(17)3-5-19-7-8-20-6-4-14(18)10-12(2)16/h3-10H2,1-2H3 |
InChI Key |
GNCCUMYSSGJKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCOCCOCCC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


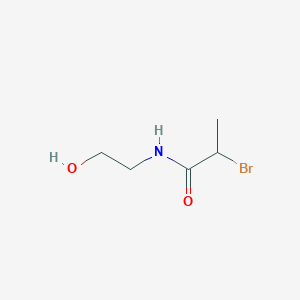

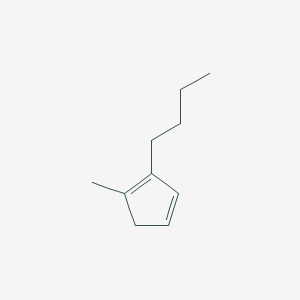
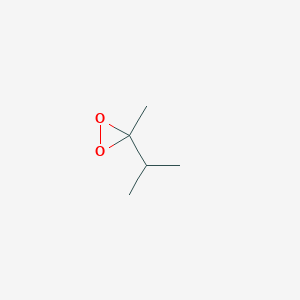
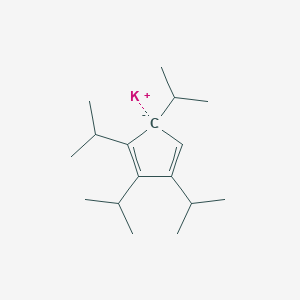
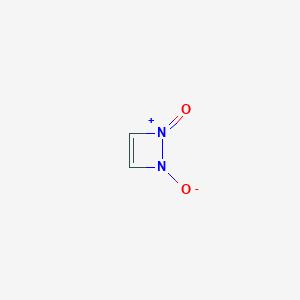
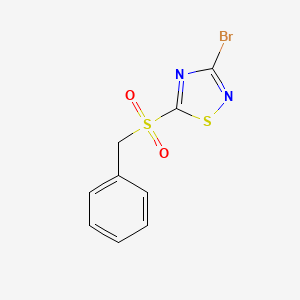

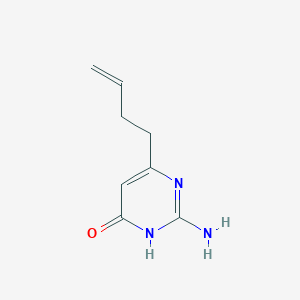
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
